molecular formula C8H13NO3 B1327135 Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate CAS No. 1142198-19-3

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate

Cat. No.: B1327135
CAS No.: 1142198-19-3
M. Wt: 171.19 g/mol
InChI Key: XJENSZIDXWFFGW-UHFFFAOYSA-N
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Description

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is an organic compound with the molecular formula C8H13NO3 It is a derivative of cyclobutanecarboxylic acid, featuring an ethyl ester group and an aminocarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid followed by the introduction of the aminocarbonyl group. One common method includes:

    Esterification: Cyclobutanecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl cyclobutanecarboxylate.

    Aminocarbonylation: The ethyl ester is then treated with a suitable aminocarbonylating agent, such as phosgene or carbonyldiimidazole, to introduce the aminocarbonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the aminocarbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various cyclobutane derivatives, which are valuable in the study of ring strain and reactivity.

    Biology: The compound can be utilized in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate can be compared with other cyclobutane derivatives such as:

    Cyclobutanecarboxylic acid: Lacks the ethyl ester and aminocarbonyl groups, making it less versatile in synthetic applications.

    Ethyl cyclobutanecarboxylate: Lacks the aminocarbonyl group, limiting its use in the synthesis of bioactive molecules.

    Cyclobutanecarboxamide: Lacks the ethyl ester group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of the ethyl ester and aminocarbonyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

ethyl 1-carbamoylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENSZIDXWFFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190287
Record name Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142198-19-3
Record name Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142198-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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